Cas no 952068-57-4 (Parishin E)
Parishin E Chemical and Physical Properties
Names and Identifiers
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- Parishin E
- 4-[(3,4-Dicarboxy-3-hydroxy-1-oxobutoxy)methyl]phenyl beta-D-glucopyranoside
- 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid
- 2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butane
- ParishinE
- 4-[(3,4-Dicarboxy-3-hydroxy-1-oxobutoxy)methyl]phenyl β-D-glucopyranoside (ACI)
- D
-
- MDL: MFCD29048569
- Inchi: 1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1
- InChI Key: XAIUTKHLNZBMEG-HUNOYVTQSA-N
- SMILES: O(C1C=CC(COC(=O)CC(O)(C(=O)O)CC(=O)O)=CC=1)[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
Computed Properties
- Exact Mass: 460.12200
- Monoisotopic Mass: 460.12169082 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 221
- Molecular Weight: 460.4
Experimental Properties
- Color/Form: Powder
- Density: 1.631±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (8.3 g/l) (25 º C),
- PSA: 220.51000
- LogP: -2.41100
Parishin E Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83888-10MG |
Parishin E |
952068-57-4 | 10mg |
¥7599.2 | 2023-09-09 | ||
| TRC | P195330-1mg |
Parishin E |
952068-57-4 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | P195330-10mg |
Parishin E |
952068-57-4 | 10mg |
$1499.00 | 2023-05-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1648-10mg |
Parishin E |
952068-57-4 | 98% | 10mg |
$120 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1648-20mg |
Parishin E |
952068-57-4 | 98% | 20mg |
$220 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1005-1 mg |
Parishin E |
952068-57-4 | 99.65% | 1mg |
¥1671.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1005-5 mg |
Parishin E |
952068-57-4 | 99.65% | 5mg |
¥3267.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1005-10 mg |
Parishin E |
952068-57-4 | 99.65% | 10mg |
¥5277.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1005-25 mg |
Parishin E |
952068-57-4 | 99.65% | 25mg |
¥9499.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P75930-10mg |
β-D-Glucopyranoside, 4-[(3,4-dicarboxy-3-hydroxy-1-oxobutoxy)methyl]phenyl |
952068-57-4 | 10mg |
¥2398.0 | 2021-09-08 |
Parishin E Suppliers
Parishin E Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Parishin E
Introduction to Parishin E (CAS No. 952068-57-4) and Its Emerging Applications in Chemical Biology
Parishin E, a naturally occurring sesquiterpene lactone, has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. With the CAS number 952068-57-4, this compound has been extensively studied for its potential therapeutic applications, particularly in the modulation of inflammatory pathways and cancer cell proliferation. The increasing body of research highlights its significance as a lead compound for drug discovery, emphasizing the need for further exploration of its mechanisms and derivatives.
The chemical structure of Parishin E (CAS No. 952068-57-4) comprises a γ-lactone moiety fused with a polyene system, which is responsible for its remarkable bioactivity. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway, a key regulator of pro-inflammatory cytokine production. This mechanism has positioned Parishin E as a candidate for developing novel treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Parishin E (CAS No. 952068-57-4) has shown promising anticancer properties. Preclinical studies have revealed that it can induce apoptosis in various cancer cell lines by activating caspase-dependent and -independent pathways. The compound's ability to disrupt the mitochondrial membrane potential and enhance reactive oxygen species (ROS) production suggests its potential as a chemosensitizer, improving the efficacy of conventional cancer therapies. These findings have prompted researchers to explore synthetic modifications aimed at enhancing its bioavailability and potency.
The synthesis and structural optimization of Parishin E (CAS No. 952068-57-4) have been areas of active investigation. Advances in synthetic chemistry have enabled the development of semi-synthetic derivatives with improved pharmacokinetic profiles. For instance, modifications to the lactone ring have resulted in compounds with enhanced stability and prolonged half-life in vivo. These derivatives are being evaluated in preclinical models to assess their potential as therapeutic agents.
Another exciting aspect of Parishin E research is its interaction with biological targets beyond inflammation and cancer. Emerging evidence suggests that it may modulate neuroprotective pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Parishin E (CAS No. 952068-57-4) can inhibit β-secretase activity, a key enzyme involved in the pathogenesis of Alzheimer's disease. This discovery opens new avenues for therapeutic intervention in neurodegenerative disorders.
The pharmacokinetic properties of Parishin E (CAS No. 952068-57-4) are also under scrutiny to ensure its clinical viability. Absorption, distribution, metabolism, and excretion (ADME) studies have revealed that oral administration results in moderate bioavailability due to rapid metabolism by cytochrome P450 enzymes. To address this limitation, researchers are exploring formulations such as prodrugs or nanoparticles that can enhance absorption and target delivery to specific tissues.
Future directions in Parishin E (CAS No. 952068-57-4) research include exploring its role in immunomodulation and autoimmunity. Preliminary data suggest that it may regulate immune cell function by modulating cytokine release and T-cell activation. This could make it a valuable tool in treating autoimmune diseases such as multiple sclerosis and type 1 diabetes.
The integration of computational modeling and high-throughput screening has accelerated the discovery of novel derivatives of Parishin E (CAS No. 952068-57-4). Machine learning algorithms have been employed to predict binding affinities and identify structural modifications that enhance bioactivity. These computational approaches complement traditional experimental methods, enabling faster identification of lead compounds for further optimization.
In conclusion, Parishin E (CAS No. 952068-57-4) represents a promising natural product with diverse biological activities relevant to human health. Its anti-inflammatory, anticancer, neuroprotective, and immunomodulatory properties make it an attractive candidate for drug development. Continued research into its mechanisms of action, synthetic derivatives, and pharmacokinetic profiles will further solidify its role in addressing critical medical challenges.